molecular formula C8H14O3 B1206410 2-Ethoxyethyl methacrylate CAS No. 2370-63-0

2-Ethoxyethyl methacrylate

Cat. No. B1206410
CAS RN: 2370-63-0
M. Wt: 158.19 g/mol
InChI Key: SFPNZPQIIAJXGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers involving 2-ethoxyethyl methacrylate is primarily achieved through free-radical initiated copolymerization processes. For instance, the copolymerization of methyl methacrylate (MMA) with EOEMA utilizes 2,2-azo-bisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane solutions, yielding copolymers with specific reactivity ratios indicating the formation of random copolymers. This process is characterized by detailed spectroscopic analysis, including IR, 1H-NMR, and 13C-NMR, to confirm the copolymer composition and structure (Manju et al., 2012).

Molecular Structure Analysis

The molecular structure of EOEMA-based polymers and copolymers is crucial for their intended applications. The reactivity ratios of EOEMA with other monomers, such as MMA, are determined using spectroscopic techniques, revealing insights into the copolymer's architecture. The sequence distribution and mean sequence lengths of the monomer units along the copolymer chain are calculated based on these ratios, providing a statistical method to predict the polymer's properties (Manju et al., 2012).

Scientific Research Applications

Copolymerization with Methyl Methacrylate

  • Scientific Field: Polymer Science .
  • Application Summary: 2-EOEMA is used in the free-radical initiated copolymerizations with methyl methacrylate (MMA). The resulting copolymers have potential applications in various fields .
  • Methods of Application: The copolymerization was carried out using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane solutions. The copolymer products were characterized by IR, 1H-NMR, and 13C-NMR spectroscopic techniques .
  • Results: The reactivity ratios for MMA/EOEMA copolymers are r1=0.8436, r2=0.7751, and r1r2=0.6614. The reactivity ratios indicate the formation of random copolymers .

Copolymerization with Dodecyl Methacrylate or Styrene

  • Scientific Field: Polymer Research .
  • Application Summary: 2-EOEMA is copolymerized with dodecyl methacrylate (DDMA) or styrene (ST). The resulting copolymers have potential applications as polyelectrolytes, drug delivery systems, and multifunctional additives for improvement of rheological properties of lubricating oils .
  • Methods of Application: Polymerization was performed using tert-butyl peroxy-2-ethylhexanoate as initiator, isothermally (70 °C) to low conversions (< 10 wt.%) in a wide range of copolymer compositions .
  • Results: For the DDMA/EOEMA copolymerization, both monomers prefer to react with EOEMA: r(DDMA)=0.82 and r(EOEMA)=1.26 with r(DDMA)×r(EOEMA)=1, which results in the random copolymerization .

Biomedical Applications

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications. Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2-EOEMA is used in organic synthesis, particularly in the synthesis of ethers with carboxyl groups .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Electrospinning for Biomedical Applications

  • Scientific Field: Biomedical Engineering .
  • Application Summary: 2-EOEMA based polymers are studied for biomedical applications such as drug delivery, cell/tissue engineering therapy, for hydrogel membranes, and polymer gel electrolytes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Drug-Eluent Stent Coatings

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Copolymers of EOEMA and short-chain alkyl methacrylates (ethyl, butyl, and hexyl) are used as a next generation of drug-eluent stent coatings .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2-EOEMA is used in organic synthesis, particularly in the synthesis of ethers with carboxyl groups .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Electrospinning for Biomedical Applications

  • Scientific Field: Biomedical Engineering .
  • Application Summary: 2-EOEMA based polymers are studied for biomedical applications such as drug delivery, cell/tissue engineering therapy, for hydrogel membranes, and polymer gel electrolytes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Drug-Eluent Stent Coatings

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Copolymers of EOEMA and short-chain alkyl methacrylates (ethyl, butyl, and hexyl) are used as a next generation of drug-eluent stent coatings .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Safety measures for handling 2-Ethoxyethyl methacrylate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-ethoxyethyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNZPQIIAJXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35625-93-5, 36561-33-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy-
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Record name Ethoxyethyl methacrylate polymer
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DSSTOX Substance ID

DTXSID1022186
Record name 2-Ethoxyethyl methacrylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Atofina MSDS]
Record name 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester
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Record name 2-Ethoxyethyl methacrylate
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Vapor Pressure

1.1 [mmHg]
Record name 2-Ethoxyethyl methacrylate
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Product Name

2-Ethoxyethyl methacrylate

CAS RN

2370-63-0
Record name Ethoxyethyl methacrylate
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Record name 2-Ethoxy ethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester
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Record name 2-ethoxyethyl methacrylate
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Record name 2-ETHOXYETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

To a solution of 20 g methacrylic acid in 50 ml dichloromethane was added 19 g ethyl vinyl ether in 30 ml dichloromethane. The mixture was stirred overnight at room temperature and poured into ether and washed with a saturated aqueous solution of sodium bicarbonate until the solution ceased effervescing. The organic layer was dried with MgO/MgSO4 and concentrated in vacuo. The residue was distilled at 25° C./0.1 torr to give 7.1 g (19% yield) of ethoxyethyl methacrylate. A mixture of 7.0 g ethoxyethyl methacrylate and 0.076 g AIBN in 7 ml MEK was heated to 60° C. for 24 hr and 7 ml MEK was added. This solution (solution E) was used for further evaluation.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 4 grams (0.0166 mols) of propylcarbonyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 10, in place of ethoxyethyl methacrylate. As a result, there was obtained 4.86 grams of poly (tricyclodecylacrylate-propylcarbonyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
propylcarbonyloxyethoxyethyl methacrylate
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the same way as the embodiment 1, synthesis of terpolymer was performed using 3.4 grams (0.0166 mols) of tricyclodecanylacrylate, 0.7 grams (0.0083 mols) of methacrylic acid, and 5 grams (0.0166 mols) of adamantyloxyethoxyethyl methacrylate, which is a compound having been obtained in the synthesis example 7, in place of ethoxyethyl methacrylate. As a result, there was obtained 5.4 grams of poly (tricyclodecylacrylate-adamantyloxyethoxyethyl methacrylate-methacrylic acid). The yield was 60%.
Name
tricyclodecanylacrylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
adamantyloxyethoxyethyl methacrylate
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl methacrylate
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2-Ethoxyethyl methacrylate
Reactant of Route 3
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2-Ethoxyethyl methacrylate
Reactant of Route 4
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2-Ethoxyethyl methacrylate
Reactant of Route 5
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2-Ethoxyethyl methacrylate
Reactant of Route 6
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2-Ethoxyethyl methacrylate

Citations

For This Compound
519
Citations
M Manju, MK Veeraiah, S Prasannakumar… - American Journal of …, 2012 - researchgate.net
The free-radical initiated copolymerizations of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) were carried out using 2, 2-azo-bisisobutyronitrile (AIBN) as the …
Number of citations: 16 www.researchgate.net
J Reiter, J Michálek, J Vondrák, D Chmelíková… - Journal of power …, 2006 - Elsevier
… and 2-ethoxyethyl methacrylate (EOEMA; structures are drawn in Fig. 1). The main difference is in polarity of monomers, on the contrary to EMA the 2-ethoxyethyl methacrylate dissolves …
Number of citations: 31 www.sciencedirect.com
F Garcia, JM Garcia, F Rubio… - Journal of Polymer …, 2002 - Wiley Online Library
… The main goal of this work is to study by ultraviolet spectroscopy the radical polymerization of 2-ethoxyethyl methacrylate (EEMA) and 2-(2-ethoxyethoxy) ethyl methacrylate (DEMA), …
Number of citations: 17 onlinelibrary.wiley.com
F Faraguna, V Siuc, E Vidović, A Jukić - Journal of Polymer Research, 2015 - Springer
The copolymerization reactivity ratios for 2-ethoxyethyl methacrylate (EOEMA) with dodecyl methacrylate (DDMA) or styrene (ST) were estimated. Polymerization was performed by …
Number of citations: 8 link.springer.com
V Compañ, P Tiemblo, F García, JM García, J Guzmán… - Biomaterials, 2005 - Elsevier
… The oxygen permeability and diffusion coefficients of hydrogel membranes prepared with copolymers of 2-ethoxyethyl methacrylate (EEMA)/2,3-dihydroxypropylmethacrylate (MAG) …
Number of citations: 29 www.sciencedirect.com
M Přádný, L Martinová, J Michálek, T Fenclová… - … European Journal of …, 2007 - Springer
… Syntheses of poly(2-hydroxyethyl methacrylate) (HEMA) and its copolymer with 2-ethoxyethyl methacrylate (EOEMA), and their characterization by viscometry and molecular weight are …
Number of citations: 19 link.springer.com
P Tiemblo, MF Laguna, F García, JM García… - …, 2004 - ACS Publications
… A series of methacrylic copolymers was prepared by radical polymerization of the monomers 2-ethoxyethyl methacrylate and 2-hydroxyethyl methacrylamide and a small quantity of a …
Number of citations: 16 pubs.acs.org
SH Cho, DS Yang, HS Byun - Fluid Phase Equilibria, 2013 - Elsevier
High pressure phase behavior of the CO 2 +2-ethoxyethyl methacrylate (2-EEMA) and CO 2 +2,3-epoxypropyl methacrylate (2,3-EPMA) systems has been investigated in static method …
Number of citations: 10 www.sciencedirect.com
S Vijay Kumar, NB Shelke, S Prasannakumar… - Journal of Polymer …, 2011 - Springer
… The present research demonstrates the use of NVP-based copolymers of 2-ethoxyethyl methacrylate for investigating the controlled release of NFD, an antihypertensive water-insoluble …
Number of citations: 15 link.springer.com
J Reiter, J Michálek, J Vondrák, D Chmelíková… - 2005 - researchgate.net
… , ethyl methacrylate (EMA) and 2ethoxyethyl methacrylate (EOEMA; structures are drawn in Fig… , on the contrary to EMA the 2-ethoxyethyl methacrylate dissolves inorganic salts itself and …
Number of citations: 2 www.researchgate.net

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